Cas no 893911-73-4 (2-{1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-N-propylacetamide)
2-{1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-N-propylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-{1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-N-propylacetamide
- Acetamide, 2-[[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thio]-N-propyl-
- AKOS024615547
- 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-propylacetamide
- F1874-0581
- 893911-73-4
- 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide
- 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide
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- Inchi: 1S/C16H16FN5OS/c1-2-7-18-14(23)9-24-16-13-8-21-22(15(13)19-10-20-16)12-5-3-11(17)4-6-12/h3-6,8,10H,2,7,9H2,1H3,(H,18,23)
- InChI Key: HTXBTQNIMSQIIQ-UHFFFAOYSA-N
- SMILES: C(NCCC)(=O)CSC1N=CN=C2N(C3=CC=C(F)C=C3)N=CC2=1
Computed Properties
- Exact Mass: 345.10595949g/mol
- Monoisotopic Mass: 345.10595949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 421
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 98Ų
Experimental Properties
- Density: 1.39±0.1 g/cm3(Predicted)
- Boiling Point: 511.6±50.0 °C(Predicted)
- pka: 14.26±0.46(Predicted)
2-{1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-N-propylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1874-0581-2μmol |
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide |
893911-73-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1874-0581-5μmol |
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide |
893911-73-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1874-0581-10μmol |
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide |
893911-73-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1874-0581-20μmol |
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide |
893911-73-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1874-0581-1mg |
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide |
893911-73-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1874-0581-2mg |
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide |
893911-73-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1874-0581-3mg |
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide |
893911-73-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1874-0581-4mg |
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide |
893911-73-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1874-0581-5mg |
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide |
893911-73-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1874-0581-10mg |
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide |
893911-73-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-{1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-N-propylacetamide Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 2-{1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-N-propylacetamide
Professional Introduction to Compound with CAS No. 893911-73-4 and Product Name: 2-{1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}-N-propylacetamide
Compound with the CAS number 893911-73-4 and the product name 2-{1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}-N-propylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential therapeutic applications. The structural framework of this compound incorporates multiple pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development.
The core structure of this compound is derived from a fused heterocycle system, specifically 1H-pyrazolo[3,4-d]pyrimidine, which is known for its biological activity and versatility in medicinal chemistry. The presence of a 4-fluorophenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine scaffold enhances its binding affinity to biological targets. This fluorine substituent is strategically positioned to interact with key residues in protein binding pockets, thereby modulating enzyme activity and receptor binding.
The sulfanyl group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring introduces a polar moiety that can facilitate interactions with hydrophilic regions of biological targets. This sulfanyl group is also linked to a propylamine side chain through an amide bond, which further expands the compound's structural diversity. The amide functionality is particularly important as it can participate in hydrogen bonding interactions, enhancing the compound's solubility and bioavailability.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of understanding the three-dimensional structure-activity relationships (SAR) of such compounds. The 2-{1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}-N-propylacetamide has been subjected to rigorous computational studies to elucidate its binding mode to various biological targets. These studies have revealed that the compound exhibits high affinity for enzymes involved in metabolic pathways relevant to inflammation and cancer.
In vitro experiments have demonstrated that this compound exhibits potent inhibitory activity against several key enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 inhibition is particularly significant as COX-2 is a major mediator of prostaglandin synthesis, and its overexpression is associated with various inflammatory conditions. Similarly, LOX inhibition has been shown to reduce oxidative stress and inflammation, making this compound a potential therapeutic agent for conditions such as rheumatoid arthritis and atherosclerosis.
The fluorophenyl moiety in the structure plays a crucial role in modulating the biological activity of this compound. Fluorine atoms are known to enhance metabolic stability and binding affinity due to their ability to form strong hydrogen bonds and engage in π-stacking interactions. The presence of the fluorine atom at the 4-position of the phenyl ring ensures that the compound maintains its integrity under physiological conditions, thereby prolonging its half-life and enhancing its bioavailability.
Furthermore, the propylacetamide side chain contributes to the overall solubility and pharmacokinetic properties of this compound. Amide linkages are well-known for their ability to improve drug-like properties by enhancing lipophilicity while maintaining solubility. The propyl group provides additional bulk to the molecule, which can influence its interaction with biological targets by altering its conformational flexibility.
Recent clinical trials have begun to explore the therapeutic potential of derivatives similar to 2-{1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}-N-propylacetamide in treating various diseases. Preliminary results suggest that these compounds exhibit significant anti-inflammatory and anti-cancer effects without causing severe side effects. This aligns well with current trends in drug development, where there is a growing emphasis on identifying compounds that target multiple pathways simultaneously.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The key synthetic steps include condensation reactions between halogenated pyrazolo[3,4-d]pyrimidines with fluorinated aromatic compounds, followed by sulfanylation and amide bond formation. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve efficiency and minimize byproduct formation.
The chemical stability of 893911-73-4 is another critical factor that must be considered during its synthesis and formulation. The presence of multiple functional groups makes it susceptible to degradation under certain conditions. Therefore, stabilizers and excipients must be carefully selected during formulation development to ensure that the compound remains stable throughout its shelf life.
In conclusion, 2-{1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}-N-propylacetamide (CAS No. 893911-73-4) represents a significant advancement in pharmaceutical chemistry with promising therapeutic applications. Its unique structural features make it an attractive candidate for further investigation in drug discovery programs targeting inflammation and cancer. Continued research into this compound will likely yield valuable insights into its mechanism of action and potential clinical applications.
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